An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is a pivotal chemical intermediate, primarily recognized for its indispensable role in the pharmaceutical industry. As a key building block, its molecular structure, centered around a 2-aminothiazole core, is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably advanced-generation cephalosporin antibiotics. This guide offers a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, provides an in-depth look at its classical synthesis via the Hantzsch reaction, outlines protocols for its analytical characterization, and explores its significant applications in modern medicine. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this high-value compound.
Core Physicochemical Properties
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is an off-white to light yellow crystalline solid.[1] The hydrochloride salt form enhances the compound's stability and handling properties compared to its free base. The presence of the 2-aminothiazole moiety is crucial for its utility as a synthon, providing a reactive site for further molecular elaboration.
The fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 222.69 g/mol | |
| Molecular Formula | C₇H₁₁ClN₂O₂S | |
| CAS Number | 76629-17-9 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Common Synonyms | Ethyl (2-Amino-1,3-thiazol-4-yl)acetate HCl |
It is important to distinguish this compound from its free base, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 53266-94-7), which has a molecular weight of 186.23 g/mol and a different set of physical properties, such as a melting point of 92-96 °C.[2][3]
Synthesis and Mechanistic Insights
The most established and industrially relevant method for producing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction provides a direct and efficient pathway to the target molecule from commercially available starting materials.
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow of the Hantzsch synthesis to produce the target compound.
Experimental Protocol: Hantzsch Synthesis
This protocol describes the synthesis of the title compound by reacting thiourea with ethyl 4-chloroacetoacetate.
Reagents and Equipment:
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Thiourea
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Ethyl 4-chloroacetoacetate
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Ethanol (95% or absolute)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Buchner funnel and filter paper
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Crystallization dish
Step-by-Step Methodology:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1 equivalent) in 200 mL of ethanol. Stir until a homogenous solution is formed.
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Expertise & Experience: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the required reflux temperature. Using a molar equivalent of thiourea ensures complete reaction without wasteful excess.
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Addition of α-Halo Ketone: To the stirring solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature. An initial exothermic reaction may be observed.
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Reaction under Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion. TLC allows for visual confirmation that the starting materials have been consumed.
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Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour. The product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, will precipitate as a solid.
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Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials or soluble impurities.
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Causality: Diethyl ether is chosen as a wash solvent due to the product's poor solubility in it, whereas many organic impurities are soluble. This allows for effective purification without significant product loss.
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Drying: Dry the purified white to off-white solid under vacuum to obtain the final product. The hydrochloride salt is formed in situ from the elimination of HCl during the cyclization process.
Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This self-validating system is critical for its use in further synthetic steps, especially in a GMP (Good Manufacturing Practice) environment.
Protocol: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the primary method for structural confirmation.
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Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
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Expertise & Experience: DMSO-d₆ is an excellent choice as it can dissolve the polar hydrochloride salt and its residual water peak does not interfere with key signals. The acidic and amine protons are also readily observable in this solvent.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Spectral Interpretation (Expected Signals):
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~1.2 ppm (triplet, 3H): Protons of the methyl (-CH₃) group of the ethyl ester, split by the adjacent methylene group.
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~3.5 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group connecting the thiazole ring to the carbonyl group.
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~4.1 ppm (quartet, 2H): Protons of the methylene (-O-CH₂-) group of the ethyl ester, split by the adjacent methyl group.
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~6.5 ppm (singlet, 1H): The lone proton on the C5 position of the thiazole ring, a key diagnostic signal confirming ring formation.
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~7.2 ppm (broad singlet, 2H): The exchangeable protons of the primary amine (-NH₂) group.
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~9.0-10.0 ppm (broad singlet, 1H): The proton associated with the hydrochloride, likely on one of the thiazole nitrogens.
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Other essential analytical techniques include:
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Mass Spectrometry (MS): To confirm the molecular weight of the cation (186.23 m/z).
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically aiming for >98%.
Applications in Drug Discovery and Development
The value of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules.[2] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active agents.[6]
Key Therapeutic Areas
Caption: Major applications stemming from the core compound in drug development.
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Cephalosporin Antibiotics: This is the most significant application. The compound serves as the precursor for the 2-aminothiazole acetic acid side chain attached to the 7-aminocephalosporanic acid (7-ACA) core of third and fourth-generation cephalosporins (e.g., Cefixime, Cefotaxime).[4][7] This side chain is crucial for conferring broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
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Antitrypanosomal and Penicillin Derivatives: It is a documented reagent used in the synthesis of novel penicillin derivatives and agents targeting trypanosomal infections.[1]
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Oncology and Anti-inflammatory Agents: The broader 2-aminothiazole scaffold is a cornerstone in the development of various targeted therapies, including kinase inhibitors for cancer treatment and compounds with anti-inflammatory properties.[6][8] The title compound is a valuable starting point for creating libraries of such derivatives for screening.
Conclusion
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride is more than a chemical with a specific molecular weight; it is a gateway molecule for pharmaceutical innovation. Its robust and scalable synthesis, combined with the chemical versatility of its functional groups, has cemented its importance in the drug development pipeline. A thorough understanding of its properties, synthesis, and characterization is fundamental for any scientist or researcher working on the synthesis of aminothiazole-containing therapeutics.
References
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
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PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]
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Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
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ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
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Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. [Link]
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PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]
-
PW Consulting. Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
Sources
- 1. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Global Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
(Caption: Structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride)